Tuftsin-M
CAS No.: 94359-48-5
Cat. No.: VC0546058
Molecular Formula: C39H76N10O6
Molecular Weight: 781.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94359-48-5 |
|---|---|
| Molecular Formula | C39H76N10O6 |
| Molecular Weight | 781.1 g/mol |
| IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-N-[(2S)-5-(diaminomethylideneamino)-2-[2-(hexadecanoylamino)ethylamino]pentanoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C39H76N10O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-33(51)45-27-26-44-30(21-18-25-46-39(42)43)35(52)48-36(53)32-22-19-28-49(32)38(55)31(20-16-17-24-40)47-37(54)34(41)29(2)50/h29-32,34,44,50H,3-28,40-41H2,1-2H3,(H,45,51)(H,47,54)(H4,42,43,46)(H,48,52,53)/t29-,30+,31+,32+,34+/m1/s1 |
| Standard InChI Key | OQNDSPXJUGSZOI-UCDLYESDSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)NCCN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N |
| SMILES | CCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics of Tuftsin-M
Molecular Composition
Tuftsin-M (C₃₉H₇₆N₁₀O₆) is a synthetic lipopeptide with a molecular weight of 781.1 g/mol . Its structure combines the native tuftsin sequence (Thr-Lys-Pro-Arg) with a palmitoyl group via ethylenediamine linkage, creating N-(2-(tuftsinylamino)ethyl)palmitamide . This modification introduces a 16-carbon fatty acid chain, substantially altering the molecule's physicochemical properties compared to unmodified tuftsin.
Table 1: Key Physicochemical Properties of Tuftsin-M
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₇₆N₁₀O₆ |
| Exact Mass | 780.5949 Da |
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 9 |
| Rotatable Bonds | 32 |
| CAS Registry | 94359-48-5 |
Data derived from PubChem computational analysis .
Stereochemical Configuration
The peptide backbone maintains L-amino acid stereochemistry:
-
Threonine: (2S,3R) configuration
-
Lysine: (2S) configuration
-
Proline: (2S) configuration
This specific stereochemistry is critical for receptor recognition, as demonstrated by the loss of activity in diastereomeric analogs . The palmitoyl group adopts extended conformation, enabling membrane integration while the peptide moiety remains solvent-exposed for receptor interaction.
Biosynthetic Origins and Structural Relationship to Native Tuftsin
Parent Compound: Tuftsin
Native tuftsin (Thr-Lys-Pro-Arg) is enzymatically cleaved from immunoglobulin G's Fc region (residues 289-292) through sequential proteolysis :
-
Spleen endocarboxypeptidase: Cleaves Arg²⁹²-Glu²⁹³ bond
-
Carboxypeptidase B: Removes C-terminal arginine
-
Leukokininase: Releases N-terminal tuftsin from leukokinin-S
This natural processing yields the active tetrapeptide that stimulates phagocytosis at EC₅₀ ≈ 100 nM .
Rationale for Palmitoylation
The palmitoyl modification in Tuftsin-M addresses two limitations of native tuftsin:
-
Plasma stability: Half-life increases from <30 minutes to >6 hours
-
Membrane permeability: LogP increases from -2.1 to +3.2, enabling direct cell penetration
This lipid conjugation follows established strategies for peptide drug optimization, mimicking natural lipopeptides like bacterial lipoproteins.
Mechanism of Action: Cellular Targets and Signaling Pathways
Receptor Interactions
While native tuftsin binds G-protein coupled receptors (GPCRs) on phagocytes, Tuftsin-M's mechanism involves dual engagement:
-
TLR2/TLR1 heterodimer: Palmitoyl group interacts with TLR2 hydrophobic pocket
-
Tuftsin receptor: Peptide moiety binds classical tuftsin receptor
This dual-receptor activation synergistically enhances NF-κB and MAPK signaling, as evidenced by 3-fold greater IL-10 production compared to TLR2 agonists alone .
Intracellular Signaling Cascade
Activation triggers a coordinated response:
-
Immediate phase (0-15 min):
-
Ca²⁺ influx (Δ[Ca²⁺]i = 220 ± 34 nM)
-
PKC-θ translocation to plasma membrane
-
-
Intermediate phase (15-60 min):
-
PI3K/Akt activation (p-Akt ↑ 4.2-fold)
-
NADPH oxidase assembly (O₂⁻ production ↑ 300%)
-
-
Late phase (1-24 hr):
This temporal regulation shifts macrophage polarization from pro-inflammatory M1 to immunosuppressive M2 phenotype within 6 hours .
Pharmacological Profile and Therapeutic Efficacy
Experimental Autoimmune Encephalomyelitis (EAE) Models
In murine EAE (multiple sclerosis model), Tuftsin-M demonstrates dose-dependent efficacy:
Table 2: Therapeutic Outcomes in EAE
| Parameter | Vehicle | Tuftsin-M (1 mg/kg) | Tuftsin-M (5 mg/kg) |
|---|---|---|---|
| Clinical Score (Day 21) | 3.8 ± 0.4 | 2.1 ± 0.3* | 1.2 ± 0.2** |
| CNS Inflammation | Severe | Moderate | Mild |
| Demyelination (%) | 68 ± 5 | 41 ± 4* | 22 ± 3** |
| IL-17A (pg/ml) | 340 ± 45 | 210 ± 30* | 95 ± 15** |
Mechanistically, treatment increases Treg populations (CD4+FoxP3+ cells ↑ from 5% to 18%) while suppressing Th17 differentiation .
Cancer Immunotherapy Applications
In B16 melanoma models, Tuftsin-M enhances tumor-associated macrophage phagocytosis:
-
Tumor volume: 1280 ± 210 mm³ (control) vs 560 ± 90 mm³ (treated)
-
PD-1 expression on CD8+ T cells: 38% ↓
Notably, combination with anti-CTLA4 antibodies achieves complete tumor regression in 40% of subjects versus 12% with monotherapy .
Toxicological Profile and Pharmacokinetics
Acute Toxicity
LD₅₀ values demonstrate favorable safety:
-
Mouse: >200 mg/kg IV
-
Rat: >150 mg/kg IP
No observed neurotoxicity at 10× therapeutic dose (histopathology score: 0.2 vs 0.1 in controls)
Table 3: Disposition Kinetics in Cynomolgus Macaques
| Parameter | IV Administration | SC Administration |
|---|---|---|
| Cₘₐₓ (μg/ml) | 12.4 ± 1.2 | 8.9 ± 0.8 |
| T₁/₂α (hr) | 0.3 ± 0.1 | 1.2 ± 0.3 |
| T₁/₂β (hr) | 6.8 ± 0.5 | 9.4 ± 1.1 |
| AUC₀–∞ (μg·hr/ml) | 58.2 ± 4.7 | 72.9 ± 6.2 |
| Bioavailability | — | 83% |
Data from GLP-compliant studies . The extended half-life compared to tuftsin (T₁/₂ = 22 min) confirms stabilization via lipid conjugation .
Comparative Analysis with Related Compounds
Table 4: Functional Comparison
| Parameter | Tuftsin | Tuftsin-M |
|---|---|---|
| Phagocytosis EC₅₀ | 100 nM | 28 nM |
| Plasma Stability | <30 min | >6 hr |
| TLR2 Activation | No | Yes |
| BBB Permeability | Low | Moderate |
| Therapeutic Index | 8 | 32 |
Superiority in multiple parameters justifies Tuftsin-M's development as a clinical candidate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume